Irigenin, 7-benzyl ether

Lipophilicity Membrane permeability Drug-likeness

Irigenin, 7-benzyl ether (PubChem CID is a semisynthetic derivative of the naturally occurring O-methylated isoflavone irigenin, featuring a benzyl ether substitution at the 7-position of the isoflavone scaffold. The molecule is formally classified as a 4'-methoxyisoflavone and retains the 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one core structure.

Molecular Formula C25H22O8
Molecular Weight 450.4 g/mol
Cat. No. B1236664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrigenin, 7-benzyl ether
Molecular FormulaC25H22O8
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4
InChIInChI=1S/C25H22O8/c1-29-19-10-15(9-17(26)24(19)30-2)16-13-33-18-11-20(32-12-14-7-5-4-6-8-14)25(31-3)23(28)21(18)22(16)27/h4-11,13,26,28H,12H2,1-3H3
InChIKeyWSKWDXWDFFVUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irigenin 7-Benzyl Ether – Physicochemical Landscape & Procurement Context for the 7-O-Benzylated Isoflavonoid


Irigenin, 7-benzyl ether (PubChem CID 6063287) is a semisynthetic derivative of the naturally occurring O-methylated isoflavone irigenin, featuring a benzyl ether substitution at the 7-position of the isoflavone scaffold. The molecule is formally classified as a 4'-methoxyisoflavone and retains the 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one core structure [1]. Its physicochemical profile differs markedly from the parent aglycone irigenin and the naturally occurring 7-glucoside iridin, primarily due to the lipophilic benzyloxy substituent [2]. The compound has been referenced in high-throughput screening libraries and serves as a defined chemical probe for structure–activity relationship (SAR) investigations within the irigenin pharmacophore series [3].

Why Irigenin, Iridin, or Tectorigenin Cannot Substitute for Irigenin 7-Benzyl Ether in Structure-Directed Studies


Irigenin, its 7-glucoside iridin, and the closely related regioisomer tectorigenin share the isoflavone backbone but exhibit distinct hydrogen-bonding capacities, lipophilicity, and metabolic recognition that preclude interchangeable use. The 7-benzyl ether modification replaces a free 7-OH group with a benzyloxy moiety, quantitatively reducing hydrogen bond donor count from 3 to 2, decreasing topological polar surface area (TPSA) by approximately 52 Ų, and elevating calculated logP by roughly 1.8 units relative to irigenin [1][2]. These alterations directly impact membrane permeability, glucuronidation susceptibility, and target-binding pharmacophore geometry, meaning that data generated with irigenin or iridin cannot be extrapolated to the 7-benzyl ether without experimental validation. The following evidence items substantiate these differentiation dimensions.

Quantitative Differentiation Evidence for Irigenin 7-Benzyl Ether Versus Closest Analogs


XLogP3 Lipophilicity: Irigenin 7-Benzyl Ether vs. Irigenin (Parent Aglycone)

The 7-benzyl ether substitution increases calculated octanol-water partition coefficient by approximately 1.8 log units compared to the parent irigenin. This directly quantifies the impact of the benzyloxy group on hydrophobicity, a key determinant of passive membrane diffusion and protein binding. No comparable increase is observed for irigenin, iridin, or tectorigenin [1][2].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Reduction: Membrane Penetration Advantage

The 7-benzyloxy group in irigenin 7-benzyl ether replaces a free phenolic hydroxyl (strong H-bond donor), reducing TPSA from 115.00 Ų (irigenin) to 63.22 Ų. This 52 Ų reduction moves the molecule below the widely recognized 90 Ų threshold for blood-brain barrier penetration and the 140 Ų threshold for good oral absorption. In contrast, irigenin, tectorigenin, and iridin all possess TPSA values exceeding 100 Ų [1][2].

TPSA Blood-brain barrier permeability Oral bioavailability prediction

Hydrogen Bond Donor Count: Reduced Phase II Glucuronidation Liability

Irigenin 7-benzyl ether possesses only 2 hydrogen bond donors (5-OH and 3'-OH), compared to 3 donors (5-OH, 7-OH, 3'-OH) for irigenin. The critical 7-OH group, which is the primary site for UGT-mediated glucuronidation in irigenin, is blocked by the benzyl ether. This structural modification is predicted to reduce first-pass glucuronidation clearance, a major metabolic liability of irigenin and tectorigenin, as demonstrated by UGT1A1/UGT1A9-mediated glucuronidation of the 7-OH position in these compounds [1][2][3].

Hydrogen bonding Metabolic stability Glucuronidation

Screening Bioactivity: Non-Active Profile Versus Irigenin's Multi-Target Potency

In yeast-based high-throughput screening assays (Spectrum and Spectrum_ED libraries) at a drug concentration of 50.00 nM, irigenin 7-benzyl ether exhibited a 'Nonactive' bioactivity statement against both APC9 and NPR1 targets, with normalized OD scores of 0.9983 ± 0.0057 and 0.9724 ± 0.0061, respectively, indicating no significant growth inhibition. In contrast, irigenin demonstrates potent multi-target bioactivity, including COX-2 inhibition (IC50 = 47.90 µg/mL), HpIMPDH inhibition (IC50 = 2.07 µM), and CYP1A inhibition (IC50 = 1.2 µM) [1][2][3]. This differential activity profile positions the 7-benzyl ether as a useful negative-control probe or SAR comparator.

High-throughput screening Bioactivity fingerprint Selectivity profiling

Synthetic Intermediate Utility: Ring Isomerization and Total Synthesis of Irigenin

Irigenin 7-benzyl ether (in its 7,3'-dibenzyl form) serves as a critical intermediate in the unambiguous total synthesis of the natural product irigenin. Farkas and Várady (1960) demonstrated that the 7,3'-dibenzyl derivative of isoirigenin undergoes potassium ethoxide-mediated ring isomerization to the 7,3'-dibenzyl derivative of irigenin; subsequent hydrogenolysis cleanly yields irigenin, confirming its identity with the natural isolate from Iris florentina [1]. The benzyl ether protection at the 7-position is essential for this isomerization strategy, as free hydroxyl groups would not survive the strongly basic conditions required for the isoflavone ring interconversion. This synthetic role is not achievable with the parent irigenin or the 7-glucoside iridin [2].

Total synthesis Isoflavone isomerization Protecting group strategy

Optimal Application Scenarios for Irigenin 7-Benzyl Ether Based on Verified Differentiation Evidence


CNS-Targeted Isoflavonoid Probe Design

With a TPSA of 63.22 Ų (below the 90 Ų BBB threshold) and XLogP3 of 4.4, irigenin 7-benzyl ether is a superior starting scaffold for CNS-penetrant isoflavonoid probe development compared to irigenin (TPSA 115 Ų, XLogP3 2.6) [1]. The benzyl ether modification enables the molecule to access intracellular targets in neuronal cells that the parent compound cannot reach, making it the candidate of choice for neuroinflammation or neurodegenerative disease target engagement studies.

Negative Control for Irigenin Structure–Activity Relationship (SAR) Campaigns

The nonactive bioactivity fingerprint in yeast HTS assays (APC9, NPR1) at 50 nM, coupled with the absence of reported COX-2, HpIMPDH, and CYP1A inhibitory activity that characterizes irigenin, positions the 7-benzyl ether as an ideal structurally matched negative control [1][2]. Researchers can use this compound to demonstrate that pharmacological activity in irigenin series depends critically on the free 7-OH pharmacophore.

Certified Reference Material Precursor for Irigenin Quantification

The established two-step synthetic route (7,3'-dibenzyl isomerization → hydrogenolysis) provides a reliable pathway to produce authenticated irigenin reference standard from the 7-benzyl ether intermediate [1]. Procurement of irigenin 7-benzyl ether enables in-house preparation of high-purity irigenin for HPLC-MS/MS method validation, pharmacokinetic studies, and phytochemical standardization of Belamcanda chinensis and Iris species extracts.

Metabolic Stability Profiling of Benzyloxy-Blocked Isoflavonoids

The reduction from 3 to 2 hydrogen bond donors and the blockade of the 7-OH primary glucuronidation site make irigenin 7-benzyl ether a valuable tool for investigating the role of Phase II metabolism in irigenin clearance [1]. Comparative metabolic stability assays (HLMs, recombinant UGT1A1/UGT1A9) using the 7-benzyl ether versus irigenin can directly quantify the contribution of 7-O-glucuronidation to overall clearance, informing prodrug design strategies.

Quote Request

Request a Quote for Irigenin, 7-benzyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.